Roducitabine phosphate

Cytidine deaminase Metabolic stability Gemcitabine resistance

Roducitabine phosphate (CAS 2055311-35-6), also known as RX-3117 phosphate or fluorocyclopentenylcytosine phosphate, is the phosphate salt of a small-molecule cytidine analog antimetabolite. The active moiety, roducitabine (RX-3117), is an orally bioavailable nucleoside analog that functions as a prodrug, requiring intracellular phosphorylation by uridine-cytidine kinase (UCK) to its active triphosphate form.

Molecular Formula C10H15FN3O8P
Molecular Weight 355.21 g/mol
CAS No. 2055311-35-6
Cat. No. B12783964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoducitabine phosphate
CAS2055311-35-6
Molecular FormulaC10H15FN3O8P
Molecular Weight355.21 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(=C2F)CO)O)O.OP(=O)(O)O
InChIInChI=1S/C10H12FN3O4.H3O4P/c11-6-4(3-15)8(16)9(17)7(6)14-2-1-5(12)13-10(14)18;1-5(2,3)4/h1-2,7-9,15-17H,3H2,(H2,12,13,18);(H3,1,2,3,4)/t7-,8-,9+;/m1./s1
InChIKeyLWGDFVPZVTXIJI-ZXKHYXLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Roducitabine Phosphate (CAS 2055311-35-6): A Next-Generation Cytidine Analog Antimetabolite for Oncology Procurement


Roducitabine phosphate (CAS 2055311-35-6), also known as RX-3117 phosphate or fluorocyclopentenylcytosine phosphate, is the phosphate salt of a small-molecule cytidine analog antimetabolite [1]. The active moiety, roducitabine (RX-3117), is an orally bioavailable nucleoside analog that functions as a prodrug, requiring intracellular phosphorylation by uridine-cytidine kinase (UCK) to its active triphosphate form [2]. Unlike conventional cytidine analogs such as gemcitabine and cytarabine, roducitabine is selectively activated by the tumor-associated isoform UCK2, is a profoundly poor substrate for the deactivating enzyme cytidine deaminase (66,000-fold less than gemcitabine), and acts via a dual mechanism involving DNA/RNA synthesis inhibition and DNA methyltransferase 1 (DNMT1) downregulation [3][4]. These features confer a distinct differentiation profile that directly informs scientific selection and procurement decisions.

UCK2-selective activation pathway studies
Gemcitabine-resistant tumor model research
Oral continuous low-dose scheduling research

Why Roducitabine Phosphate Cannot Be Interchanged with Other Cytidine Analogs: The Evidence for Intentional Sourcing


Cytidine analogs are not a uniform commodity class. Roducitabine phosphate possesses a unique combination of metabolic and mechanistic properties that fundamentally differentiate it from gemcitabine, cytarabine, azacitidine, and decitabine [1]. Unlike gemcitabine, which is inactivated by cytidine deaminase and activated by deoxycytidine kinase (dCK), roducitabine resists deamination (66,000-fold less substrate) and is selectively phosphorylated by UCK2, an enzyme predominantly expressed in tumor tissue rather than normal cells [2][3]. This orthogonal activation pathway means that tumors resistant to gemcitabine through dCK downregulation or cytidine deaminase upregulation remain sensitive to roducitabine [4]. Furthermore, roducitabine achieves oral bioavailability—an attribute absent in gemcitabine and cytarabine—enabling continuous dosing schedules that cannot be replicated with infusion-dependent analogs [5]. Generic substitution within this class would disregard the mechanistic and pharmacokinetic evidence that directly determines therapeutic selection. The quantitative data below establish exactly where and by how much roducitabine phosphate diverges from its closest competitors.

Cytidine Deaminase Resistance
Resistance profile may not align with gemcitabine; CDA deactivation mismatch.
Kinase Activation Pathway
UCK2-dependent activation differs from dCK; sensitivity shift may occur.
Oral Bioavailability
Oral research schedules may not transfer directly to IV-only cytidine analogs.

Roducitabine Phosphate: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Cytidine Deaminase Resistance: 66,000-Fold Lower Substrate Affinity Compared to Gemcitabine

Roducitabine phosphate (as its active moiety RX-3117) demonstrates profound resistance to metabolic deactivation by cytidine deaminase (CDA), a key enzyme responsible for the rapid clearance and acquired resistance of gemcitabine. In direct enzymatic assays, RX-3117 was a 66,000-fold poorer substrate for CDA compared to gemcitabine [1]. This near-absolute resistance to deamination prevents the metabolic inactivation that limits the clinical utility of gemcitabine, particularly in tumors with elevated CDA expression.

CDA Resistance
Head-to-head
66,000-fold lower substrate affinity vs. gemcitabine
Supports research in CDA-high or gemcitabine-resistant models
Data to verify per in vitro recombinant enzyme assay
Cytidine deaminase Metabolic stability Gemcitabine resistance

Differential Kinase Activation: RX-3117 Is Selectively Phosphorylated by UCK2, Not dCK

The activation pathway of roducitabine phosphate diverges fundamentally from gemcitabine. Gemcitabine requires phosphorylation by deoxycytidine kinase (dCK), an enzyme frequently downregulated in resistant tumors. Roducitabine is instead phosphorylated exclusively by uridine-cytidine kinase 2 (UCK2) [1][2]. In siRNA knockdown experiments, silencing UCK2 completely abrogated RX-3117 sensitivity in both A549 and SW1573 cell lines, while silencing UCK1 had no effect [2]. Furthermore, UCK enzyme activity across two independent tumor cell line panels correlated exclusively with UCK2 mRNA expression (r = 0.803 and r = 0.915), not UCK1 [2]. Gemcitabine activation depends on dCK, and its cytotoxicity is abrogated by deoxycytidine competition; RX-3117 was not protected by deoxycytidine, confirming its independence from the dCK pathway [1].

Kinase Activation
Head-to-head
UCK2-dependent; not rescued by deoxycytidine vs. gemcitabine dCK-dependent
UCK2 pathway study fit; independent of dCK resistance
siRNA validation in A549/SW1573 cells
UCK2 Deoxycytidine kinase Tumor-selective activation Biomarker

Superior Xenograft Efficacy in Gemcitabine-Resistant and Poorly Responsive Tumor Models

In a head-to-head in vivo comparison across 4 human tumor xenograft models, orally administered RX-3117 consistently and substantially outperformed gemcitabine as measured by tumor growth inhibition (TGI). In the Colo 205 colon cancer model, RX-3117 achieved 100% TGI versus 28% for gemcitabine. In H460 non-small cell lung cancer, RX-3117 achieved 78% TGI versus 30%. In H69 small cell lung cancer, 62% versus 25%. In the CaSki cervical cancer model, where gemcitabine showed 0% TGI (no activity), RX-3117 produced 66% TGI [1]. Additionally, in the primary low-passage pancreatic Tumorgraft™ CTG-0298 model, which is relatively resistant to gemcitabine (TGI 38%), RX-3117 achieved 76% TGI [1].

In Vivo TGI
Head-to-head
Colo 205: 100% (RX-3117) vs 28% (gemcitabine); CaSki: 66% vs 0%
Model-response context in gemcitabine-resistant xenografts
Subcutaneous models; oral vs. IP dosing
Xenograft Tumor growth inhibition Gemcitabine resistance In vivo efficacy

Oral Bioavailability Enables Continuous Dosing Schedules Unavailable with Gemcitabine or Cytarabine

Roducitabine is orally bioavailable, achieving plasma concentrations in the micromolar range that are cytotoxic to cancer cells when administered at 700 mg daily (5 days/week for 3 weeks) [1]. In contrast, gemcitabine lacks an oral formulation and requires intravenous infusion, and cytarabine is similarly restricted to parenteral administration [1]. Pharmacokinetic data from a Phase 1 trial demonstrated dose-proportional exposure, rapid absorption without a marked lag time, and a median Tmax of 2–3 hours with generally minimal accumulation [2]. The combination of RX-3117 with nab-paclitaxel in a Phase 1b/2a pancreatic cancer study showed PK parameters similar to monotherapy, indicating no significant drug-drug interaction on oral absorption [3].

Oral PK
Trial context
700 mg/day achieves micromolar plasma levels; Tmax 2–3 h
Supports oral dosing schedule research
Phase 1 data; verify for specific model
Oral bioavailability Pharmacokinetics Dosing schedule Patient compliance

Dual Mechanism of Action: Combined DNA/RNA Synthesis Inhibition and DNMT1 Downregulation

Roducitabine exerts a dual mechanism of action that is not replicated by gemcitabine or cytarabine. At its IC50 concentrations, RX-3117 simultaneously inhibits both DNA and RNA synthesis and downregulates the expression of DNA methyltransferase 1 (DNMT1) [1][2]. In contrast, gemcitabine acts primarily through DNA chain termination without significant DNMT1 modulation. Azacitidine and decitabine are DNMT1 inhibitors but lack the direct DNA/RNA synthesis inhibition component and are not orally bioavailable [3]. In U937 leukemia cells, 1 μM RX-3117 produced 90% inhibition of RNA synthesis and complete inhibition of DNA synthesis, demonstrating remarkable potency at low concentrations in sensitive cells [1].

Dual Mechanism
Cross-study
DNA/RNA synthesis inhibition + DNMT1 downregulation (1 μM: 90% RNA, 100% DNA inhibition in U937)
Dual pathway-response context; not replicated by single-mechanism analogs
U937 cell model; mechanistic distinction
DNMT1 DNA methyltransferase DNA synthesis RNA synthesis Mechanism of action

UCX2-Based Patient/Disease Model Selection Biomarker and Patent-Protected Use

Roducitabine's activation by UCK2 establishes a rational biomarker for model and patient selection. UCK2 is expressed predominantly in tumor tissue, and RX-3117 nucleotide accumulation correlates with UCK2 expression levels across cell line panels [1]. The U.S. patent (allowed application 15/683,408) explicitly covers the use of RX-3117 for treating tumor types that overexpress UCK2, including colorectal, lung, ovarian, breast, and liver cancers [2][3]. This creates a procurement-relevant differentiation: sourcing roducitabine phosphate for studies in these indications is aligned with patent-protected, biomarker-stratified development strategies. No other cytidine analog in this class has a comparable UCK2-selective activation and corresponding patent-gated clinical development path [3].

UCK2 Biomarker
Supporting evidence
UCK2 mRNA correlates with sensitivity (r=0.803–0.915); patent-protected use
Biomarker-stratified model selection context
Patent and expression data; confirm model UCK2 status
Biomarker UCK2 expression Patent Patient selection Tumor types

Optimal Application Scenarios for Roducitabine Phosphate Based on Verified Differentiation Evidence


Gemcitabine-Resistant Tumor Model Studies Requiring Cytidine Deaminase-Independent Activity

Roducitabine phosphate is the cytidine analog of choice for in vitro and in vivo studies in gemcitabine-resistant cancer models. Its 66,000-fold lower substrate affinity for cytidine deaminase [1] and its UCK2-dependent activation pathway [2] ensure activity is retained in tumors that have developed resistance through CDA upregulation or dCK downregulation. The xenograft data demonstrating 66-100% TGI in models where gemcitabine shows 0-30% TGI [3] provide direct evidence of efficacy in the target resistance context.

Oral Metronomic or Continuous Low-Dose Scheduling in Preclinical Oncology Studies

The demonstrated oral bioavailability of roducitabine, achieving micromolar plasma concentrations at clinically relevant doses (700 mg/day) with a Tmax of 2–3 hours [4], enables experimental dosing schedules that are physiochemically impossible with intravenous-only cytidine analogs. This is particularly relevant for metronomic chemotherapy protocols, long-term tumor growth studies, and combination regimens where continuous drug exposure is hypothesized to enhance anti-angiogenic or immune-modulatory effects.

Epigenetic-Nucleoside Dual-Targeting in DNMT1-Dependent Cancer Models

For research programs investigating combined nucleoside stress and epigenetic modulation, roducitabine phosphate is uniquely suited. Its dual mechanism—directly inhibiting DNA and RNA synthesis while downregulating DNMT1 [5]—provides a single-agent approach to targeting both pathways simultaneously. At 1 μM, RX-3117 achieves 90% inhibition of RNA synthesis and complete DNA synthesis suppression in sensitive U937 cells [5], a potency profile that supports its use in mechanistic studies of transcription-replication conflict and epigenetic reactivation.

Biomarker-Stratified Translational Research Leveraging UCK2 Expression

Roducitabine phosphate is the appropriate candidate for translational studies utilizing UCK2 expression as a patient or model selection biomarker. The correlation between UCK2 mRNA and RX-3117 sensitivity (r = 0.803–0.915 across cell line panels) [6] enables a priori identification of responsive models. The granted and pending patents covering UCK2-overexpressing tumor types [7] further support the compound's use in indication-specific development programs with defined regulatory pathways.

Application
Selection Property
Validation Focus
Gemcitabine-resistant tumor model studies
Cytidine deaminase-independent activity
CDA-resistance and UCK2 activation endpoints
Oral metronomic/continuous dosing research
Oral bioavailability and systemic exposure
Plasma exposure and schedule-dependent response
DNMT1 and nucleoside synthesis dual-target studies
Dual DNA/RNA inhibition plus DNMT1 downregulation
Transcriptional and epigenetic endpoint analysis
UCK2 biomarker-stratified model studies
UCK2 expression-dependent activity
UCK2 mRNA/protein correlation with response
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